molecular formula C19H20BrNO4 B300808 N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B300808
M. Wt: 406.3 g/mol
InChI Key: BLMBETJRSASLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, also known as BDF-8634, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a potent inhibitor of the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in the synthesis of pro-inflammatory and pro-atherogenic mediators. By inhibiting 15-LOX-1, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can reduce inflammation and atherosclerosis, which are major risk factors for cardiovascular disease. In addition, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can induce apoptosis and inhibit cell proliferation in cancer cells by modulating the expression of various genes and proteins.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including inhibition of 15-LOX-1 activity, reduction of inflammation and atherosclerosis, induction of apoptosis, and inhibition of cell proliferation. In addition, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is its high potency and selectivity for 15-LOX-1, which makes it an ideal tool for studying the role of this enzyme in various biological processes. However, one of the limitations of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is its poor solubility in water, which can make it difficult to use in certain experiments. In addition, the toxicity and pharmacokinetics of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide have not been fully characterized, which limits its potential applications in vivo.

Future Directions

There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide, including:
1. Optimization of the synthesis method to improve yield and purity of the product.
2. Characterization of the toxicity and pharmacokinetics of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in vivo to determine its potential applications in animal models.
3. Investigation of the molecular mechanisms underlying the neuroprotective and cognitive-enhancing effects of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide.
4. Exploration of the potential applications of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide in other fields of research, such as immunology and infectious diseases.
5. Development of new derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide with improved solubility and potency for use in various experiments.
In conclusion, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a promising chemical compound with potential applications in various fields of research. Its high potency and selectivity for 15-LOX-1 make it an ideal tool for studying the role of this enzyme in various biological processes. However, further research is needed to fully characterize its toxicity and pharmacokinetics in vivo and explore its potential applications in other fields of research.

Synthesis Methods

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide can be synthesized by reacting 2-bromo-4,5-dimethylphenylamine with 2-ethoxy-4-formylphenol in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with chloroacetyl chloride and triethylamine to obtain N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been studied for its potential applications in various fields of research, including cancer research, neuroscience, and cardiovascular research. In cancer research, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cardiovascular research, N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide has been shown to have anti-inflammatory and anti-atherosclerotic effects.

properties

Product Name

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

Molecular Formula

C19H20BrNO4

Molecular Weight

406.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide

InChI

InChI=1S/C19H20BrNO4/c1-4-24-18-9-14(10-22)5-6-17(18)25-11-19(23)21-16-8-13(3)12(2)7-15(16)20/h5-10H,4,11H2,1-3H3,(H,21,23)

InChI Key

BLMBETJRSASLTR-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

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